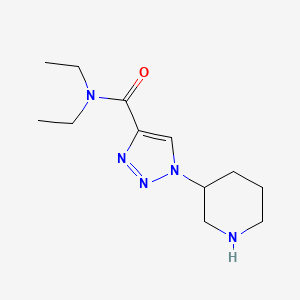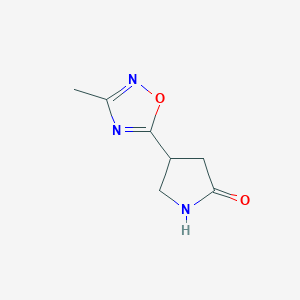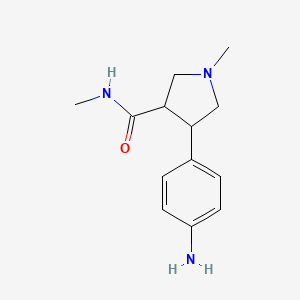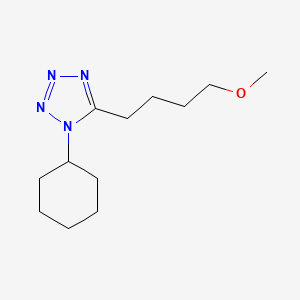![molecular formula C16H21BrN2O4 B11781639 [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester is a synthetic organic compound that features a brominated phenyl ring, a morpholine moiety, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester typically involves multiple steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce the bromo group at the para position.
Acylation: The brominated phenylacetic acid is then acylated with 2-morpholin-4-yl-acetyl chloride under basic conditions to form the intermediate.
Esterification: The intermediate is esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The brominated phenyl ring can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets. The brominated phenyl ring and morpholine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester can be compared with other similar compounds such as:
[(4-Chloro-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
[(4-Fluoro-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a fluorine atom instead of bromine.
[(4-Methyl-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interaction with biological targets.
特性
分子式 |
C16H21BrN2O4 |
|---|---|
分子量 |
385.25 g/mol |
IUPAC名 |
ethyl 2-(4-bromo-N-(2-morpholin-4-ylacetyl)anilino)acetate |
InChI |
InChI=1S/C16H21BrN2O4/c1-2-23-16(21)12-19(14-5-3-13(17)4-6-14)15(20)11-18-7-9-22-10-8-18/h3-6H,2,7-12H2,1H3 |
InChIキー |
DOCNBGBJOCTLSZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B11781570.png)

![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)


![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)

![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)

![2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11781623.png)


